molecular formula C10H17N9O2S3 B1496747 Tuvatidine CAS No. 91257-14-6

Tuvatidine

Cat. No.: B1496747
CAS No.: 91257-14-6
M. Wt: 391.5 g/mol
InChI Key: FSWCCDQGXZITPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Tuvatidine involves the formation of guanidines via transition metal catalysis. The synthetic routes include:

Chemical Reactions Analysis

Tuvatidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction conditions are not provided in the available literature.

    Substitution: this compound can undergo substitution reactions, particularly involving its guanidine and thiazole moieties.

Common reagents and conditions used in these reactions include transition metal catalysts and specific solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

Tuvatidine exerts its effects by competitively inhibiting the histamine H2 receptor. This inhibition prevents histamine from binding to the receptor, thereby reducing the activation of adenylate cyclase and subsequent acid secretion in the gastric mucosa . The molecular targets involved include the histamine H2 receptor and adenylate cyclase.

Comparison with Similar Compounds

Tuvatidine is compared with other histamine H2 receptor antagonists, such as cimetidine and ranitidine. The uniqueness of this compound lies in its higher specificity and longer duration of action compared to these compounds . Similar compounds include:

    Cimetidine: Another H2 receptor antagonist with a shorter duration of action.

    Ranitidine: Known for its effectiveness in reducing gastric acid secretion but with different pharmacokinetic properties.

This compound’s higher specificity and longer duration of action make it a promising candidate for further research and potential therapeutic applications.

Properties

CAS No.

91257-14-6

Molecular Formula

C10H17N9O2S3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[4-[2-[(5-amino-4-methyl-1,1-dioxo-1,2,4,6-thiatriazin-3-ylidene)amino]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C10H17N9O2S3/c1-19-8(13)17-24(20,21)18-9(19)14-2-3-22-4-6-5-23-10(15-6)16-7(11)12/h5H,2-4H2,1H3,(H2,13,17)(H,14,18)(H4,11,12,15,16)

InChI Key

FSWCCDQGXZITPD-UHFFFAOYSA-N

SMILES

CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N

Canonical SMILES

CN1C(=NS(=O)(=O)NC1=NCCSCC2=CSC(=N2)N=C(N)N)N

91257-14-6

Synonyms

3-amino-5-(2-((2-guanidinothiazol-4-yl)methylthio)ethylamino)-4-methyl-1,2,4,6-thiatriazine-1,1-dioxide
HUK 978
HUK-978

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.